molecular formula C18H19BrN2O3 B4133938 N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide

N'-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide

Cat. No.: B4133938
M. Wt: 391.3 g/mol
InChI Key: LBUMVPXDHUNIKD-UHFFFAOYSA-N
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Description

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide is a chemical compound with a complex structure that includes a brominated aromatic ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide typically involves multiple steps. One common method starts with the bromination of 2,6-dimethylphenol to produce 4-bromo-2,6-dimethylphenol. This intermediate is then reacted with chloroacetic acid to form 4-bromo-2,6-dimethylphenoxyacetic acid. The final step involves the condensation of this acid with 2-methylbenzohydrazide under acidic or basic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as a component in materials science research.

Mechanism of Action

The mechanism of action of N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways or catalytic processes. The brominated aromatic ring may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-nitrobenzohydrazide
  • N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-3-phenylpropanohydrazide

Uniqueness

N’-[(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide is unique due to its specific combination of functional groups and the presence of a brominated aromatic ring. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not fulfill.

Properties

IUPAC Name

N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-methylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c1-11-6-4-5-7-15(11)18(23)21-20-16(22)10-24-17-12(2)8-14(19)9-13(17)3/h4-9H,10H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUMVPXDHUNIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)COC2=C(C=C(C=C2C)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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